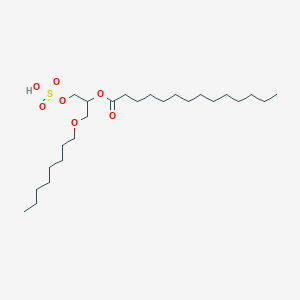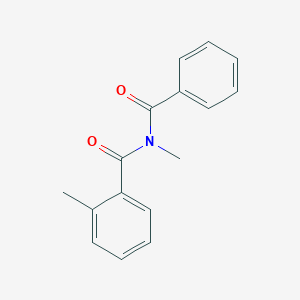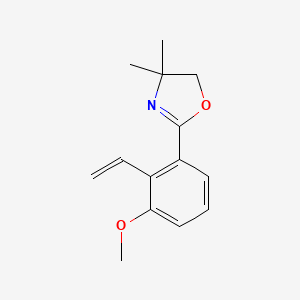
D-Phenylalanyl-N-benzyl-L-leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Phenylalanyl-N-benzyl-L-leucinamide is a synthetic compound belonging to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is characterized by the presence of a phenylalanine residue and a leucine residue, with a benzyl group attached to the nitrogen atom of the leucine residue.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-N-benzyl-L-leucinamide typically involves the coupling of D-phenylalanine and N-benzyl-L-leucine. The process can be carried out using various coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can also enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
D-Phenylalanyl-N-benzyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phenylpyruvic acid
Reduction: Corresponding amine
Substitution: Various alkyl or aryl derivatives
科学研究应用
D-Phenylalanyl-N-benzyl-L-leucinamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor agonist/antagonist.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
作用机制
The mechanism of action of D-Phenylalanyl-N-benzyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to various biological effects.
相似化合物的比较
Similar Compounds
- D-Phenylalanyl-N-benzyl-L-prolinamide
- D-Phenylalanyl-N-(3-methylbenzyl)-L-prolinamide
- D-Phenylalanyl-N-{4-[amino(iminio)methyl]benzyl}-L-prolinamide
Uniqueness
D-Phenylalanyl-N-benzyl-L-leucinamide is unique due to its specific combination of phenylalanine and leucine residues, along with the benzyl group attached to the leucine residue. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
189393-90-6 |
|---|---|
分子式 |
C22H29N3O2 |
分子量 |
367.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-benzyl-4-methylpentanamide |
InChI |
InChI=1S/C22H29N3O2/c1-16(2)13-20(22(27)24-15-18-11-7-4-8-12-18)25-21(26)19(23)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,27)(H,25,26)/t19-,20+/m1/s1 |
InChI 键 |
OBJFWZYBLRZXLF-UXHICEINSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
规范 SMILES |
CC(C)CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
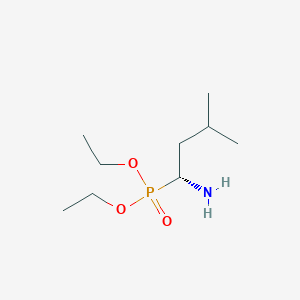
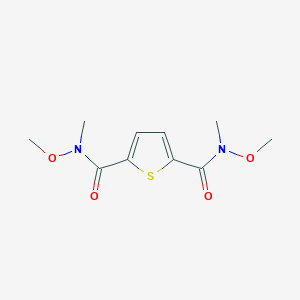
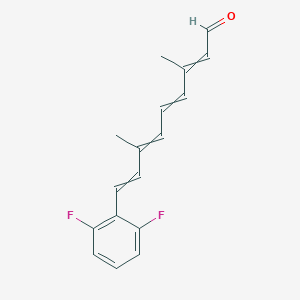
![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
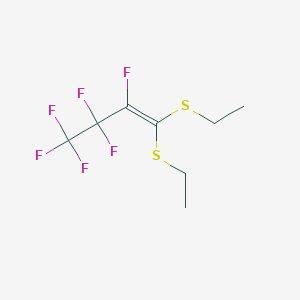
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
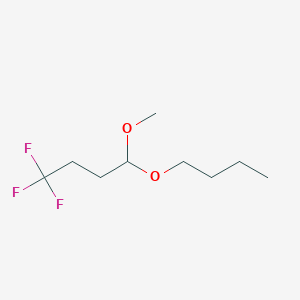

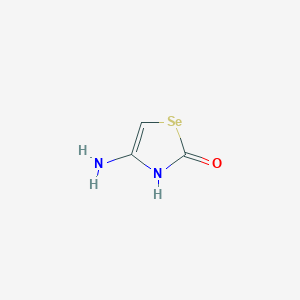
![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
